Baeihpp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Baeihpp, also known as N-(2-hydroxypropyl) methacrylamide (HPMA), is a polymer-based drug delivery system. It is a synthetic polymer that is used to deliver drugs to targeted sites in the body. This compound has gained significant attention in the field of drug delivery due to its unique properties such as biocompatibility, biodegradability, and controlled release of drugs.

Wirkmechanismus

Baeihpp delivers drugs to the targeted site through a passive targeting mechanism known as the enhanced permeability and retention (EPR) effect. The EPR effect is based on the fact that tumor tissues have a leaky vasculature and poor lymphatic drainage, which results in the accumulation of this compound in the tumor tissue. Once this compound reaches the tumor tissue, the drug is released in a controlled manner, leading to higher drug concentrations at the site of action.

Biochemical and Physiological Effects:

This compound has been shown to have minimal toxicity and immunogenicity in vivo. It is biocompatible and biodegradable, which makes it an ideal candidate for drug delivery applications. This compound can be eliminated from the body through renal excretion or enzymatic degradation.

Vorteile Und Einschränkungen Für Laborexperimente

Baeihpp has several advantages for lab experiments. It can be easily synthesized and purified, and the drug release can be controlled by adjusting the polymer composition. This compound can also be conjugated with various targeting ligands such as antibodies or peptides to enhance the specificity of drug delivery. However, this compound has some limitations, such as the difficulty in achieving a uniform drug loading and release profile, and the potential for premature drug release during storage.

Zukünftige Richtungen

Baeihpp has great potential for future drug delivery applications. Some of the future directions include the development of this compound-based nanocarriers for targeted drug delivery, the use of this compound for gene therapy, and the exploration of this compound for immunotherapy applications. Furthermore, the use of this compound in combination with other drug delivery systems such as liposomes or nanoparticles can enhance the efficacy of drug delivery.

Conclusion:

This compound is a promising polymer-based drug delivery system that has gained significant attention in the field of drug delivery. It has several advantages such as biocompatibility, biodegradability, and controlled drug release. This compound has been extensively studied for its drug delivery applications, and it has shown great potential for future drug delivery applications.

Synthesemethoden

Baeihpp is synthesized through a radical polymerization reaction of this compound(2-hydroxypropyl) methacrylamide monomers. The polymerization reaction is initiated by a free radical initiator such as azobisisobutyronitrile (AIBN) or peroxide. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a temperature of around 60-70 °C. The resulting polymer is then purified by dialysis or precipitation.

Wissenschaftliche Forschungsanwendungen

Baeihpp has been extensively studied for its drug delivery applications. It has been used to deliver a wide range of drugs including anticancer agents, anti-inflammatory agents, and antibiotics. This compound can be conjugated with drugs through a covalent bond or encapsulated within the polymer matrix. The drug release from this compound can be controlled by adjusting the polymer composition, molecular weight, and crosslinking density.

Eigenschaften

CAS-Nummer |

111790-42-2 |

|---|---|

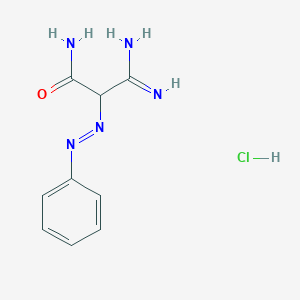

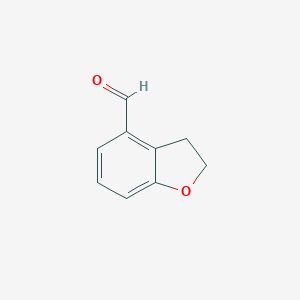

Molekularformel |

C21H28I2N4O4S |

Molekulargewicht |

686.3 g/mol |

IUPAC-Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-(4-hydroxy-3,5-diiodophenyl)propanoylamino]ethyl]pentanamide |

InChI |

InChI=1S/C21H28I2N4O4S/c22-13-9-12(10-14(23)20(13)30)5-6-18(29)25-8-7-24-17(28)4-2-1-3-16-19-15(11-32-16)26-21(31)27-19/h9-10,15-16,19,30H,1-8,11H2,(H,24,28)(H,25,29)(H2,26,27,31)/t15-,16-,19-/m0/s1 |

InChI-Schlüssel |

ZADYZPFVEWLGRJ-BXWFABGCSA-N |

Isomerische SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 |

Kanonische SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 |

Synonyme |

BAEIHPP biotinylamidoethyl-3-(3,5-diiodo-4-hydroxyphenyl)propionamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)